molecular formula C16H20N2O3S2 B11500690 2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol

2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol

Cat. No.: B11500690
M. Wt: 352.5 g/mol
InChI Key: JYZOFQKVYYSUSF-UHFFFAOYSA-N
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Description

2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol is a complex organic compound that features a thiophene ring, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and phenol groups can form hydrogen bonds or participate in other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}ethanol: Similar structure but with an ethanol group instead of a phenol group.

    2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}aniline: Similar structure but with an aniline group instead of a phenol group.

Uniqueness

2-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol is unique due to the presence of the phenol group, which can participate in specific interactions and reactions that are not possible with the ethanol or aniline derivatives. This makes it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

2-[4-(2,5-dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]phenol

InChI

InChI=1S/C16H20N2O3S2/c1-12-11-16(13(2)22-12)23(20,21)18-9-7-17(8-10-18)14-5-3-4-6-15(14)19/h3-6,11,19H,7-10H2,1-2H3

InChI Key

JYZOFQKVYYSUSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3O

Origin of Product

United States

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